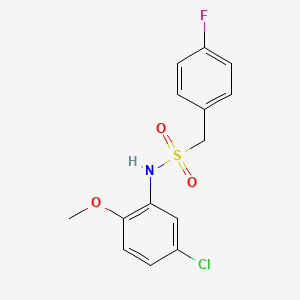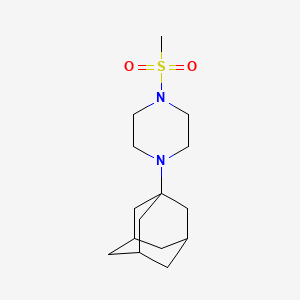
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide
描述
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide, also known as CFTR corrector 4, is a small molecule that has shown promising results in treating cystic fibrosis (CF) in preclinical studies. CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to chronic respiratory infections, digestive problems, and reduced life expectancy. CF is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the movement of salt and water in and out of cells. CFTR correctors like CFTR corrector 4 aim to restore the function of mutated CFTR proteins and improve the symptoms of CF.
作用机制
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide corrector 4 acts by binding to the this compound protein and stabilizing its structure, which allows it to reach the cell surface and function properly. This compound corrector 4 has been shown to interact with specific domains of the this compound protein, including the nucleotide-binding domains (NBDs) and the regulatory domain (RD), which are critical for this compound function.
Biochemical and physiological effects:
This compound corrector 4 has been shown to improve the function of mutated this compound proteins in several ways. First, this compound corrector 4 can increase the expression of this compound on the cell surface, which allows it to interact with other proteins and regulate ion transport. Second, this compound corrector 4 can enhance the stability of the this compound protein, which prevents it from being degraded and increases its lifespan. Third, this compound corrector 4 can improve the folding of the this compound protein, which allows it to adopt the correct conformation and function properly.
实验室实验的优点和局限性
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide corrector 4 has several advantages for lab experiments, including its high potency, selectivity, and solubility. This compound corrector 4 has also been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. However, this compound corrector 4 has some limitations, including its limited efficacy in certain CF mutations, its potential for drug-drug interactions, and its need for combination therapy with other this compound modulators.
未来方向
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide corrector 4 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of CF. However, there are several future directions that could further improve the efficacy and safety of this compound corrector 4. These include:
1. Developing new this compound correctors with improved potency and selectivity.
2. Combining this compound correctors with other this compound modulators to achieve synergistic effects.
3. Identifying new CF mutations that are responsive to this compound correctors.
4. Optimizing the dosing regimen and route of administration of this compound correctors.
5. Developing biomarkers to monitor the efficacy and safety of this compound correctors.
6. Conducting long-term safety and efficacy studies in patients with CF.
In conclusion, this compound corrector 4 is a promising small molecule that has shown potential for the treatment of CF. This compound corrector 4 acts by stabilizing the this compound protein and improving its function, leading to improved symptoms and quality of life for patients with CF. Further research is needed to optimize the efficacy and safety of this compound correctors and to develop new therapies for CF.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide corrector 4 has been extensively studied in preclinical models of CF, including cell lines, animal models, and human tissues. These studies have shown that this compound corrector 4 can improve the function of mutated this compound proteins, increase the expression of this compound on the cell surface, and reduce the accumulation of mucus in the lungs. This compound corrector 4 has also been shown to enhance the activity of other this compound modulators, such as potentiators and correctors, leading to synergistic effects on this compound function.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-20-14-7-4-11(15)8-13(14)17-21(18,19)9-10-2-5-12(16)6-3-10/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOSZVDNGCOSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4767247.png)
![1-(4-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride](/img/structure/B4767255.png)

![N-[3-(dimethylamino)propyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4767262.png)
![N-(2,3-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4767270.png)

![methyl 4-{[(4-butylcyclohexyl)carbonyl]amino}benzoate](/img/structure/B4767281.png)
![N-{3-[N-(2,5-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4767297.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4767301.png)
![3-[(diethylamino)sulfonyl]-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4767307.png)
![4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B4767320.png)


![isopropyl 4-(4-methoxyphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4767346.png)